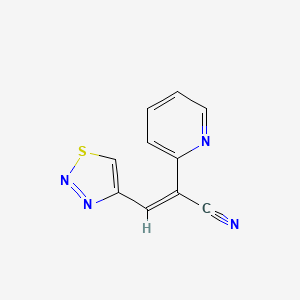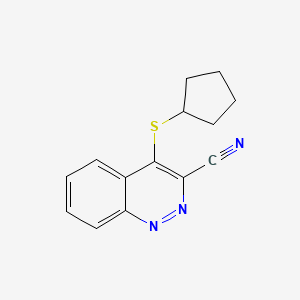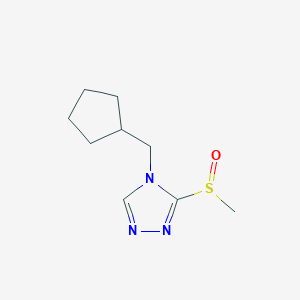
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile, also known as PTEN inhibitor compound III, is a chemical compound that has been studied for its potential applications in scientific research. This compound has garnered interest due to its ability to inhibit the activity of the PTEN enzyme, which is involved in regulating cell growth and division.
Mecanismo De Acción
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile inhibits the activity of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme by binding to its active site. This prevents (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile from dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is involved in signaling pathways that regulate cell growth and survival. By inhibiting (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can increase levels of PIP3, which can promote cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can increase levels of PIP3 and activate downstream signaling pathways involved in cell growth and survival. This can lead to increased cell proliferation and survival. In addition, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has the advantage of being a specific inhibitor of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme, which can be useful in studying the role of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile in various biological processes. However, its effects on cell growth and survival can be variable and dependent on the cell type and context. In addition, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile. One area of interest is its potential as an anti-cancer agent, either alone or in combination with chemotherapy drugs. Another area of interest is its role in regulating other biological processes beyond cell growth and survival, such as metabolism and immune function. Further studies are needed to fully understand the potential applications and limitations of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile in scientific research.
Métodos De Síntesis
The synthesis of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been described in literature. One method involves the reaction of 2-bromopyridine with potassium thiocyanate to form 2-pyridinethiol, which is then reacted with 2-bromo-1,3-propadiene to form (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile. Another method involves the reaction of 2-pyridinethiol with 2-bromoacetonitrile and sodium azide to form (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile.
Aplicaciones Científicas De Investigación
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been studied for its potential applications in scientific research. Its ability to inhibit the activity of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme has been of interest, as (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile is a tumor suppressor gene that is frequently mutated in cancer. Inhibition of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity has been shown to promote cell growth and survival, which can contribute to cancer development. By inhibiting (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile may have potential as an anti-cancer agent.
Propiedades
IUPAC Name |
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c11-6-8(5-9-7-15-14-13-9)10-3-1-2-4-12-10/h1-5,7H/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTNNIUQQZMFNW-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CSN=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C\C2=CSN=N2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)


![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
